(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid
Description
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-yl)boronic acid is a pyridine-based boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position and a boronic acid moiety at the 4-position. This compound is significant in medicinal chemistry and catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners. The Boc group enhances stability and solubility, preventing unwanted side reactions involving the free amine during synthesis .
Properties
Molecular Formula |
C11H17BN2O4 |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-9-6-8(12(16)17)4-5-13-9/h4-6,16-17H,7H2,1-3H3,(H,14,15) |
InChI Key |
ZRLJRAMQSKEURH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)CNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deprotection: Trifluoroacetic acid (TFA) for removing the Boc group.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of pyridine-4-yl alcohol derivatives.
Deprotection: Formation of free amine derivatives.
Scientific Research Applications
(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Exploration in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine core : Provides aromaticity and electronic modulation.
- Boronic acid (-B(OH)₂) at position 4 : Facilitates cross-coupling reactivity.
- Boc-protected amino methyl (-CH₂NHBoc) at position 2: Introduces steric bulk and protects the amine from undesired interactions.
Calculated Molecular Formula : C₁₁H₁₇BN₂O₅
Molecular Weight : 267.8 g/mol (theoretical).
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related boronic acid derivatives:
Electronic and Steric Effects
- Target vs. (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid: The Boc group in the target compound is attached via a methyl linker, increasing steric bulk and distance from the pyridine ring compared to the direct Boc-amino substitution in the latter. This impacts reactivity in cross-coupling reactions, as the methyl spacer may reduce electronic conjugation with the aromatic ring . The boronic acid at position 4 in both compounds ensures similar coupling efficiency, but the target’s linker may improve solubility in non-polar solvents.
- Target vs. (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid: Replacing pyridine (C₅H₅N) with benzene (C₆H₆) alters electronic properties. The phenyl derivative has a higher molecular weight (264.09 vs. 267.8) but similar steric demands.
- Target vs. (2-(Methylamino)pyridin-4-yl)boronic acid: The absence of Boc protection in the latter makes it prone to oxidation or side reactions, limiting its utility in multi-step syntheses. The target’s Boc group enhances stability but adds synthetic steps for deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
